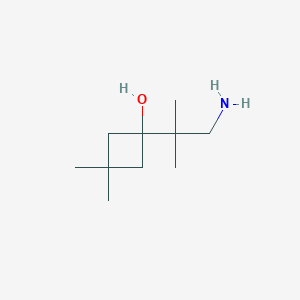

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol

Description

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-8(2)5-10(12,6-8)9(3,4)7-11/h12H,5-7,11H2,1-4H3 |

InChI Key |

FQDHKRLTAQSHPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C(C)(C)CN)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol typically involves multiple steps. One common method includes the reaction of a cyclobutane derivative with an amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

The 3,3-dimethyl substituents on the cyclobutane ring may mitigate strain through steric stabilization, whereas the 2,3-dimethyl isomer could exhibit distinct conformational preferences.

The hydroxyl group in all compared compounds enables hydrogen bonding, influencing solubility and intermolecular interactions.

Stability and Handling Considerations

- Thermal and Chemical Stability: The cyclopentane analog is noted for good stability but requires avoidance of strong oxidizers. Similar precautions are recommended for the target compound due to its structural similarity . Cyclobutane derivatives generally exhibit lower thermal stability than cyclopentane analogs due to ring strain, though this may be partially offset by the 3,3-dimethyl groups .

- Safety Profile: The cyclopentane analog is classified as a skin/eye irritant and respiratory toxin. While toxicity data for the target compound are unavailable, its amino and hydroxyl groups suggest comparable handling precautions (e.g., PPE, ventilation) .

Research and Application Insights

- Synthetic Relevance: The synthesis of cyclobutane derivatives often involves strained intermediates, as seen in the preparation of a related cyclopropane compound via tribromo precursors and cyclobutanone .

- Potential Applications: Amino-alcohol motifs are common in pharmaceuticals and agrochemicals. The target compound’s structure aligns with bioactive scaffolds, though specific studies are lacking . The cyclopentane analog is restricted to R&D use, highlighting the need for rigorous safety assessments for the target compound in industrial settings.

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by its cyclobutane ring and amino alcohol functional groups, which contribute to its biological interactions. The molecular formula is with a molecular weight of approximately 171.27 g/mol.

Research indicates that compounds similar to 1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclobutan-1-ol may influence several biological pathways:

- Neuronal Growth : It has been suggested that the compound could promote neuronal growth and structural integrity, potentially through modulation of synaptic connectivity and plasticity. This aligns with findings from studies on psychoplastogens which enhance synaptic function in neurological disorders .

- Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A (5-HT2A), which is implicated in mood regulation and cognitive functions. This interaction could lead to antidepressant effects, as seen in other compounds targeting similar pathways .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating various neurological conditions:

- Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression by enhancing neuroplasticity and improving neuronal architecture .

- Anxiolytic Effects : The modulation of neurotransmitter systems may also provide anxiolytic benefits, making it a candidate for anxiety disorder treatments .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally related compounds in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal loss and improve cognitive function in animal models of Alzheimer's disease. The proposed mechanism involved the activation of AMPA receptors and the mTOR pathway, enhancing synaptic plasticity and resilience against neurotoxic insults.

Study 2: Behavioral Studies

Behavioral assessments in rodent models demonstrated that administration of related cyclobutane derivatives resulted in reduced anxiety-like behaviors. These findings support the hypothesis that these compounds can modulate emotional responses through serotonergic pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.27 g/mol |

| Potential Activities | Antidepressant, Anxiolytic |

| Mechanisms | Neuronal Growth, Receptor Modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.